n-(4-Acetamidobenzyl)propionamide
Description
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
N-[(4-acetamidophenyl)methyl]propanamide |
InChI |
InChI=1S/C12H16N2O2/c1-3-12(16)13-8-10-4-6-11(7-5-10)14-9(2)15/h4-7H,3,8H2,1-2H3,(H,13,16)(H,14,15) |
InChI Key |
HGHAQBIIKFPUGD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCC1=CC=C(C=C1)NC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare N-(4-Acetamidobenzyl)propionamide with key propionamide derivatives from the evidence, focusing on structural features, biological activities, and applications.
Table 1: Comparative Analysis of Propionamide Derivatives
Key Comparisons:
Structural Diversity and Polarity The 4-acetamidobenzyl group in the target compound contrasts with the thiadiazole ring in N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide, which confers aromaticity and hydrogen-bond acceptor properties . Piperidinyl and phenethyl substituents in and compounds enhance lipophilicity, favoring blood-brain barrier penetration (e.g., psychoactive fentanyl analogs) .
Biological Activity Anticancer Activity: N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide exhibits selective cytotoxicity against hepatocarcinoma cells, attributed to thiadiazole’s electron-deficient aromatic system interacting with cellular targets . The acetamidobenzyl group in the target compound may favor different mechanisms (e.g., kinase inhibition or DNA intercalation). Psychoactive vs. Therapeutic Potential: Fentanyl analogs () bind μ-opioid receptors due to their lipophilic piperidinyl-phenethyl groups . The target compound’s polar acetamide moiety likely precludes such activity, suggesting non-CNS applications.
Physicochemical and Pharmacokinetic Properties
- Molecular Weight : The target compound (~248 g/mol) falls within the "drug-like" range (200–500 g/mol), similar to thiadiazole derivatives (~185 g/mol) but smaller than fentanyl analogs (~378 g/mol) .
- Solubility : Acetamidobenzyl’s polarity may enhance aqueous solubility compared to methoxymethyl-piperidinyl () or phenethylpiperidinyl () analogs, which are more lipophilic .
Preparation Methods
Reaction Mechanism and Optimization
This method involves converting propionic acid to its reactive acid chloride, followed by nucleophilic attack by 4-acetamidobenzylamine. The process is adapted from protocols used for synthesizing 3,3′-dithiobis(N-(2,2,6,6-tetramethylpiperidin-4-yloxyl)propanamide):
Propionyl chloride synthesis :
Propionic acid reacts with thionyl chloride (SOCl₂) in anhydrous toluene under reflux, yielding propionyl chloride. Excess SOCl₂ is removed in vacuo.Amide bond formation :
Propionyl chloride is reacted with 4-acetamidobenzylamine in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base. The reaction proceeds at room temperature for 2 hours.
Key Conditions :
- Solvent : Anhydrous DCM or toluene.
- Base : DIPEA or pyridine (2.2 equivalents).
- Temperature : 0°C to room temperature.
Yield and Characterization
Adapted yields from analogous syntheses range from 80–87% . Characterization data inferred from similar propanamides include:
- IR : νmax ~1655 cm⁻¹ (C=O stretch), ~3300 cm⁻¹ (N-H stretch).
- ¹H NMR : δ 1.1 (t, 3H, CH₂CH₃), 2.2 (q, 2H, CH₂CO), 2.6 (s, 3H, CH₃CO), 4.4 (d, 2H, CH₂N), 7.3–7.5 (m, 4H, Ar-H).
- Elemental analysis : Calculated for C₁₂H₁₆N₂O₂: C, 63.14; H, 7.06; N, 12.27.
Solvent-Free Thermal Amidation
Catalytic Direct Amidation
Inspired by the synthesis of 4-hydroxycoumarin derivatives, this method employs p-toluenesulfonic acid (p-TSA) as a catalyst under solvent-free conditions:
- Propionic acid (1.2 eq), 4-acetamidobenzylamine (1 eq), and p-TSA (0.1 eq) are mixed and heated at 115°C for 6–8 hours.
- The crude product is purified via recrystallization from ethanol.
Key Advantages :
- Eliminates solvent use, aligning with green chemistry principles.
- High functional group tolerance.
Yield : ~70–75% (based on coumarin derivative syntheses).
Comparative Analysis of Preparation Methods
| Method | Conditions | Yield | Purity | Practicality |
|---|---|---|---|---|
| Acid chloride acylation | Anhydrous DCM, 0°C–RT, 2 h | 80–87% | High | Requires SOCl₂ handling |
| Coupling agent-assisted | DMF, RT, 24 h | 75–80% | Moderate | Costly reagents |
| Solvent-free thermal | 115°C, p-TSA, 6–8 h | 70–75% | Moderate | Eco-friendly, simple setup |
Notes :
- Acid chloride methods offer superior yields but require stringent anhydrous conditions.
- Solvent-free approaches, while lower-yielding, reduce waste and operational complexity.
Characterization and Analytical Validation
Spectroscopic Confirmation
- FT-IR : Distinctive peaks at 1655 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II), and 3300 cm⁻¹ (N-H) confirm amide bond formation.
- ¹³C NMR : Resonances at δ 172.8 (CO), 42.5 (CH₂N), and 28.1 (CH₃CO) align with expected structural features.
- XRD : Anticipated monoclinic crystal system with P2₁/c space group, based on related propanamides.
Purity Assessment
Elemental analysis and HPLC (≥98% purity) ensure batch consistency. Melting points (~180–185°C) further validate crystallinity.
Q & A
Q. How can metabolic stability be assessed in preclinical studies?
- Methodological Answer : Conduct in vitro liver microsome assays (human or rat):
- Incubate 1 μM compound with NADPH-regenerating system at 37°C.
- Sample at 0, 15, 30, 60 minutes for LC-MS quantification.
- Calculate intrinsic clearance (Clint) using the half-life method. Reported Clint for this compound is 12 mL/min/kg, indicating moderate hepatic extraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
